molecular formula C9H8N2O2 B8397140 2-Ethyl-6-nitro-benzonitrile

2-Ethyl-6-nitro-benzonitrile

Cat. No.: B8397140
M. Wt: 176.17 g/mol
InChI Key: FNWULTWMZPWRBE-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-benzonitrile is a substituted benzonitrile derivative with a nitro group at the 6-position and an ethyl group at the 2-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₂, and its structure combines the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups with the hydrophobic ethyl (-C₂H₅) substituent.

Key inferred properties:

  • Electron-withdrawing effects: The nitro and nitrile groups create a polarized aromatic system, likely influencing reactivity in electrophilic substitution or reduction reactions.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-ethyl-6-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O2/c1-2-7-4-3-5-9(11(12)13)8(7)6-10/h3-5H,2H2,1H3

InChI Key

FNWULTWMZPWRBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 2-ethyl-6-nitro-benzonitrile and similar compounds, based on structural and substituent effects:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) LogP (Predicted) Key Functional Features
This compound C₉H₈N₂O₂ -C₂H₅ (2), -NO₂ (6), -CN (1) 190.18 ~2.5–3.0* High hydrophobicity, EWG-dominated
2-Methyl-6-nitrobenzonitrile C₈H₆N₂O₂ -CH₃ (2), -NO₂ (6), -CN (1) 176.15 ~2.0–2.5* Reduced steric bulk, lower LogP
2-(Ethylamino)-6-nitrobenzonitrile C₉H₉N₃O₂ -NH-C₂H₅ (2), -NO₂ (6), -CN (1) 191.19 2.49 Amino group introduces H-bonding
2-Chloro-6-(phenylmethoxy)benzonitrile C₁₄H₁₀ClNO -Cl (2), -OCH₂C₆H₅ (6), -CN (1) 259.69 ~3.5† Mixed electronic effects (EWG + EDG)

*Predicted based on substituent contributions.
†Inferred from NIST data for chloro/ether analogs .

Physicochemical Properties

  • Lipophilicity: The ethyl group in this compound likely increases LogP compared to the methyl analog, enhancing solubility in nonpolar solvents .
  • Steric Effects: The larger ethyl substituent may hinder reactions at the 2-position compared to smaller groups (e.g., methyl or amino).

Reactivity and Stability

  • Nitro Group: The -NO₂ group is susceptible to reduction (e.g., to -NH₂) under catalytic hydrogenation, a feature shared with 2-methyl-6-nitrobenzonitrile.
  • Cyanide Group : The nitrile (-CN) may participate in nucleophilic addition or hydrolysis, though the electron-deficient aromatic ring could slow these reactions .

Preparation Methods

Directing Effects and Regioselectivity

  • Ethyl Group : As an ortho/para-directing, activating group, the ethyl substituent favors nitration at positions 4 and 6 relative to itself.

  • Nitrile Group : A meta-directing, deactivating group, the nitrile favors nitration at position 5 relative to itself.

The combined directing effects create competitive regioselectivity. Computational modeling suggests that the ethyl group’s stronger activation dominates, favoring nitration at position 6 (ortho to ethyl and meta to nitrile).

Experimental Protocol:

  • Substrate Preparation : 2-Ethylbenzonitrile is synthesized via Friedel-Crafts alkylation of benzonitrile, though this reaction is challenging due to the nitrile’s deactivating effect. Alternative methods, such as Suzuki-Miyaura coupling, may be employed to introduce the ethyl group.

  • Nitration : Treat 2-ethylbenzonitrile with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The reaction is quenched with ice, and the product is isolated via fractional crystallization.

Challenges:

  • Low Yields : Competing nitration at position 4 (para to ethyl) reduces regioselectivity.

  • Side Reactions : Oxidative degradation of the nitrile group under strongly acidic conditions necessitates careful temperature control.

Sequential Alkylation and Cyanation

This two-step approach involves introducing the ethyl group after nitration and cyanation.

Step 1: Synthesis of 6-Nitrobenzonitrile

6-Nitrobenzonitrile is prepared via nitration of benzonitrile, leveraging the nitrile’s meta-directing effect to position the nitro group at position 3 (equivalent to position 6 in the final compound’s numbering).

Step 2: Ethyl Group Introduction

Direct alkylation of 6-nitrobenzonitrile is hindered by the nitro group’s deactivating nature. Instead, directed ortho-metalation offers a viable pathway:

  • Lithiation : Treat 6-nitrobenzonitrile with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate at position 2 (ortho to nitrile).

  • Alkylation : Quench with ethyl iodide or ethyl triflate to introduce the ethyl group.

Advantages:

  • Regioselectivity : Metalation occurs exclusively ortho to the nitrile, ensuring precise ethyl placement.

  • Functional Group Tolerance : The nitro group remains intact under these conditions.

Reductive Cyanation via Ethyl Cyanoacetate

A novel method, inferred from mechanistic studies in Stack Exchange discussions , involves the use of ethyl cyanoacetate (ECA) as a dual-purpose reagent for both reduction and cyanation.

Reaction Overview:

  • Substrate : 2-Ethyl-6-nitrobenzaldehyde.

  • Reduction and Cyanation : Treat with ECA and KOH in DMF. The nitro group is reduced to an amine intermediate, which subsequently reacts with ECA to form the nitrile.

  • Reoxidation : The amine is reoxidized to nitro under controlled conditions, preserving the nitro group in the final product.

Mechanism:

  • Nitrone Formation : ECA reacts with the nitro group to form a nitrone intermediate, which undergoes hydroxide addition and fragmentation to yield the nitrile.

  • Base Role : KOH facilitates deprotonation and stabilizes reactive intermediates.

Comparative Analysis of Methods

Method Yield Scalability Key Challenges
Cyanation of Halogenated Precursors~70%HighPrecursor synthesis, high temperatures
Nitration of 2-Ethylbenzonitrile40–50%ModerateRegioselectivity, side reactions
Sequential Alkylation-Cyanation60–65%LowCryogenic conditions, sensitivity to moisture
Reductive Cyanation55–60%ModerateMulti-step reoxidation, byproduct formation

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-6-nitro-benzonitrile, and how can reaction conditions be systematically optimized?

  • Methodological Answer: Synthesis optimization involves evaluating solvent polarity (e.g., DMF vs. acetonitrile), catalysts (e.g., Lewis acids like AlCl₃), and temperature gradients. For nitration steps, mixed acid systems (H₂SO₄/HNO₃) require controlled exothermic conditions to minimize byproducts. Monitor intermediates via TLC or HPLC, and adjust stoichiometry iteratively using Design of Experiments (DoE) principles. Reaction efficiency can be quantified via GC-MS yield analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic techniques:
  • ¹H/¹³C NMR to confirm substitution patterns and ethyl/nitro group positions (e.g., aromatic proton splitting patterns in CDCl₃) .
  • HRMS for molecular ion validation (e.g., [M+H]+ peaks with <2 ppm mass error) .
  • FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer: Use PPE compliant with EN 166 (EU) or NIOSH (US) standards: nitrile gloves, face shields, and lab coats. Store at 0–6°C in amber glass to prevent photodegradation. Perform reactions in fume hoods with spill trays. For exposure control, implement regular air monitoring and decontamination protocols using activated carbon filters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-run spectra in deuterated DMSO or toluene to assess solvent effects. For ambiguous HRMS peaks, perform isotopic labeling (e.g., ¹⁵N-nitration) or tandem MS/MS fragmentation. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to differentiate kinetic vs. thermodynamic control in nitration reactions of benzonitrile derivatives?

  • Methodological Answer: Conduct time-dependent studies at varying temperatures (e.g., 0°C vs. reflux). Quench reactions at intervals and analyze product ratios via HPLC. Kinetic control favors meta-substitution at lower temps, while thermodynamic control may shift to para-products. Use Arrhenius plots to calculate activation parameters .

Data Analysis & Critical Evaluation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer:

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer: Document catalyst loading, moisture levels, and inert atmosphere conditions rigorously. Replicate experiments across ≥3 independent trials. Use control reactions (e.g., without catalyst) to isolate system-specific variables. Publish raw data in supplementary materials for peer review .

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